Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo-
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Overview
Description
Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- is a chemical compound with the molecular formula C12H9BrFNO2S It is characterized by the presence of a benzenesulfonamide group substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- typically involves the reaction of 2-bromo-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-: Similar structure but lacks the iodine atom.
Benzenesulfonamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but with different positioning of halogen atoms.
Uniqueness
The presence of bromine, fluorine, and iodine atoms in Benzenesulfonamide, N-(2-bromo-4-fluorophenyl)-4-iodo- makes it unique compared to other similar compounds
Properties
CAS No. |
735327-75-0 |
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Molecular Formula |
C12H8BrFINO2S |
Molecular Weight |
456.07 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrFINO2S/c13-11-7-8(14)1-6-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H |
InChI Key |
PYFMSGNOJSNPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)Br)I |
Origin of Product |
United States |
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